2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Researchers developing CNS-targeted small molecules face limited access to fluorinated pyrrolidine scaffolds with a free carboxylic acid for SAR exploration. CAS 1201784-77-1 addresses this gap. • Distinct 1,2,3-substitution pattern provides unique 3D pharmacophore geometry vs. piperidine/piperazine scaffolds. • Free -COOH enables rapid amide coupling for analog synthesis and PROTAC linker conjugation. • 4-Fluorophenyl ring aids metabolic stabilization and conformational tuning. Available in 250 mg-100 g at 98% purity; ships globally.

Molecular Formula C17H16FNO2
Molecular Weight 285.31 g/mol
Cat. No. B13096765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
Molecular FormulaC17H16FNO2
Molecular Weight285.31 g/mol
Structural Identifiers
SMILESC1CN(C(C1C(=O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C17H16FNO2/c18-13-8-6-12(7-9-13)16-15(17(20)21)10-11-19(16)14-4-2-1-3-5-14/h1-9,15-16H,10-11H2,(H,20,21)
InChIKeyPHLLIAYLLUZXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid Overview


2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (CAS 1201784-77-1) is a disubstituted pyrrolidine derivative with the molecular formula C₁₇H₁₆FNO₂ and a molecular weight of 285.31 g/mol . This compound, a solid at room temperature, belongs to a class of fluorinated building blocks frequently utilized in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders [1]. Its structure integrates a 4-fluorophenyl ring, an unsubstituted phenyl ring, and a carboxylic acid moiety, which distinguishes it from simpler analogs and positions it as a versatile intermediate for constructing more complex, patentable chemical entities.

Synthetic Handle
Free carboxylic acid enables direct amide coupling for SAR studies
Scaffold Context
1,2,3-substitution supports distinct CNS pharmacophore mapping
Tool Compound Fit
Supports mGluR allosteric modulation research as a building block

Substitution Pattern Specificity


In the pyrrolidine class, subtle alterations to the substitution pattern or functional group presentation can result in profound changes in biological activity, metabolic stability, and synthetic utility. For instance, the related compound Ro 67-7476, a positive allosteric modulator of mGluR1, exhibits an EC₅₀ of 60.1 nM, demonstrating the potent activity achievable with this specific scaffold . However, the presence of the carboxylic acid in 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid provides a critical synthetic handle for further derivatization, such as amide coupling, that is absent in simpler analogs like 2-(4-fluorophenyl)pyrrolidine (CAS 72216-06-9) [1]. Therefore, generic substitution with a close analog is not feasible; the specific substitution pattern of this compound is essential for precise structure-activity relationship (SAR) studies and the generation of novel intellectual property.

vs. 2-(4-Fluorophenyl)pyrrolidine
Lacks N-phenyl and COOH groups, limiting SAR expansion vectors
vs. Methyl ester analog
Requires additional hydrolysis step, which may reduce synthetic efficiency
vs. Regioisomer (3,4-sub)
Alters 3D orientation of aromatic rings, shifting pharmacophore context

Differentiation from In-Class Analogs


Enhanced Molecular Complexity

The target compound offers a higher degree of molecular complexity compared to the simpler 2-(4-fluorophenyl)pyrrolidine (CAS 72216-06-9). The target compound contains an additional phenyl ring and a carboxylic acid group, which increases its molecular weight from 165.21 g/mol for the analog to 285.31 g/mol for the target compound [1]. This additional functionality provides a key vector for molecular interaction and synthetic elaboration that is not possible with the simpler analog. While the target compound is primarily an intermediate, compounds built on this scaffold have shown high potency; for instance, the related scaffold in Ro 67-7476 achieves an EC₅₀ of 60.1 nM at mGluR1, underscoring the potential value of this fluorophenyl-pyrrolidine class .

Molecular Complexity
Class-level inference
285.31 vs. 165.21 g/mol
Supports broader chemical space exploration
Complexity increase of 120.1 g/mol vs. simpler analog
Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Synthetic Utility: Acid vs. Ester

The target compound is a free carboxylic acid (molecular weight: 285.31 g/mol), which provides different synthetic options compared to its protected methyl ester analog, methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate (molecular weight: 299.3 g/mol) . The acid is ready for direct amide coupling, a cornerstone reaction in medicinal chemistry, without requiring a deprotection step. The methyl ester, while a useful alternative, necessitates an additional synthetic operation (hydrolysis) to achieve the same reactive state. This direct reactivity can streamline synthetic routes and improve overall yield in library synthesis.

Synthetic Utility
Data to verify
Free acid vs. methyl ester
Enables direct amide coupling without deprotection
Streamlines synthetic routes in library synthesis
Synthetic Chemistry Prodrug Design Intermediate Synthesis

Scaffold Geometry vs. Regioisomer

The target compound (C₁₇H₁₆FNO₂, MW 285.31) features a 1,2,3-substitution pattern on the pyrrolidine ring, which creates a distinct three-dimensional orientation of the aromatic rings relative to the carboxylic acid . This contrasts sharply with regioisomers like (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1047651-77-3), which has a 3,4-disubstituted core and a different molecular formula (C₁₁H₁₂FNO₂, MW 209.22) . The target compound's additional phenyl ring on the nitrogen and its 2,3-substitution pattern offers a different vector for projecting pharmacophoric elements into space. This structural divergence is fundamental for scaffold-hopping strategies aimed at circumventing existing intellectual property.

Scaffold Geometry
Data to verify
1,2,3- vs. 3,4-substitution
Offers distinct 3D pharmacophore vectors
Fundamental for scaffold-hopping IP strategies
Molecular Modeling Isosteric Replacement Scaffold Design

Research Applications


Scaffold-Hopping for CNS IP Generation

Use this compound as a core scaffold to explore novel chemical space beyond well-trodden CNS pharmacophores. Its unique 1,2,3-substitution pattern on the pyrrolidine ring provides a distinct 3D orientation of aromatic groups compared to common piperidine or piperazine scaffolds, facilitating the design of new patentable series. The presence of the carboxylic acid allows for rapid analoging via amide bond formation to probe structure-activity relationships (SAR) [1].

PROTAC Linker Synthesis

Employ the free carboxylic acid as a key intermediate to synthesize linkers for PROteolysis TArgeting Chimeras (PROTACs) or molecular glues. The fluorine atom is a useful handle for potential metabolic stabilization and for modulating molecular conformation, while the acid group provides a conjugation point for attaching a ligand for an E3 ubiquitin ligase. This is a high-value application given the complexity of designing heterobifunctional molecules [1].

mGluR Allosteric Modulation Tool

Utilize this compound as a structural starting point for developing novel positive or negative allosteric modulators (PAMs/NAMs) of metabotropic glutamate receptors (mGluRs). Structurally related compounds, such as Ro 67-7476, have demonstrated potent activity as mGluR1 PAMs with an EC₅₀ of 60.1 nM . The target compound's distinct substitution pattern may afford a different pharmacological profile or subtype selectivity compared to known tool compounds.

Application
Selection Property
Validation Focus
CNS IP Generation
3D pharmacophore vectors
CNS target SAR profiling
PROTAC Linker Synthesis
Carboxylic acid conjugation
Linker conjugation efficiency
mGluR Modulation Tool
Allosteric site specificity
mGluR modulation EC50 context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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